N,2-dimethylpropane-2-sulfonamide

Description

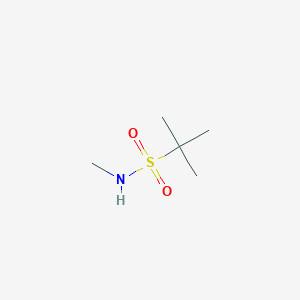

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylpropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2,3)9(7,8)6-4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZACLCPOMJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300868 | |

| Record name | N,2-Dimethyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76699-23-5 | |

| Record name | N,2-Dimethyl-2-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76699-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-2-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,2 Dimethylpropane 2 Sulfonamide

Established Approaches to Sulfonamide Formation

Traditional methods for constructing the sulfonamide linkage have been the bedrock of synthetic organic chemistry for decades. These approaches are characterized by their reliability and broad substrate scope, although they sometimes require harsh conditions or the use of hazardous reagents.

Condensation Reactions of Sulfonyl Chlorides with Amines

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. thieme-connect.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

For the synthesis of N,2-dimethylpropane-2-sulfonamide, this would involve the reaction of 2-methylpropane-2-sulfonyl chloride with methylamine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

General Reaction Scheme:

This method is highly effective for a wide range of amines and sulfonyl chlorides. researchgate.net The reaction is often vigorous and may require cooling, especially when using concentrated solutions of amines. researchgate.net The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine, triethylamine (B128534), or an excess of the amine reactant itself.

| Reactant 1 | Reactant 2 | Base | Typical Solvent | Product |

| 2-methylpropane-2-sulfonyl chloride | Methylamine | Excess Methylamine or Triethylamine | Dichloromethane, Diethyl ether | This compound |

| Benzenesulfonyl chloride | 2-aminothiazole | Sodium acetate | Water | N-(Thiazol-2-yl)benzenesulfonamide |

| Ethanoyl chloride | Ethylamine | Excess Ethylamine | Aqueous solution | N-ethylethanamide |

Amidation of Sulfinates

An alternative established route to sulfonamides involves the amination of sodium sulfinates. This method is considered a greener alternative to the sulfonyl chloride approach as it avoids the use of corrosive reagents. Various protocols have been developed, often employing an oxidizing agent to facilitate the S-N bond formation. For instance, iodine-mediated reactions of sodium sulfinates with amines provide an efficient way to synthesize sulfonamides. organic-chemistry.org

Modern Synthetic Strategies

Recent advances in organic synthesis have led to the development of more efficient, atom-economical, and environmentally benign methods for sulfonamide synthesis. These modern strategies often allow for the construction of complex molecules with greater ease and selectivity.

One-Pot and Cascade Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. tandfonline.com Several one-pot procedures for N-alkyl sulfonamide synthesis have been developed, for example, from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm). tandfonline.comfigshare.com Another approach involves the one-pot conversion of carboxylic acids and amines to sulfonamides, which leverages a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.govacs.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions can rapidly build molecular complexity from simple starting materials. For example, electrooxidative radical cascade cyclization of 1,6-enynes has been used to access complex sulfonamides containing medium-sized rings. nih.gov While these specific examples lead to more complex structures, the underlying principles can be adapted for the synthesis of simpler alkyl sulfonamides.

| Strategy | Starting Materials | Key Reagents/Conditions | Advantages |

| One-Pot from Alcohols | Alcohols, Potassium sulfonylamide salts | N-(p-toluenesulfonyl)imidazole (TsIm), Triethylamine, DMF | Avoids use of alkyl halides, good to excellent yields. tandfonline.comfigshare.com |

| One-Pot from Carboxylic Acids | Aromatic carboxylic acids, Amines | Copper catalyst, SO₂, Amine | Utilizes readily available starting materials, avoids isolation of reactive sulfonyl chlorides. nih.govacs.org |

| Cascade Synthesis | 1,6-enynes, Sulfonamides | Electrooxidation, Metal-free conditions | Access to complex cyclic sulfonamides with high efficiency. nih.gov |

Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. acs.orgchemrxiv.org This can rapidly generate a library of analogues for structure-activity relationship studies. Recently, methods have emerged that treat the sulfonamide group not as a stable endpoint, but as a handle for further functionalization.

One such strategy involves the conversion of sulfonamides into sulfonyl radical intermediates using a metal-free photocatalytic approach. acs.orgnih.gov These radicals can then be combined with various alkene fragments to introduce new substituents. Another approach uses N-heterocyclic carbene (NHC) catalysis for the deamination of primary sulfonamides, which generates sulfinates that can be converted to other functional groups. nih.gov These methods highlight the evolving view of the sulfonamide as a versatile functional group for chemical synthesis. chemrxiv.org

Mechanochemical Approaches in Sulfonamide Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained traction as a sustainable and efficient synthetic tool. These reactions are often performed in the absence of a solvent or with minimal solvent, reducing environmental impact.

A three-component palladium-catalyzed aminosulfonylation reaction has been developed using mechanochemical activation. rsc.orgrsc.org This method couples aryl bromides or aromatic carboxylic acids with an amine and a source of sulfur dioxide (potassium metabisulfite) to form a wide range of aromatic sulfonamides. rsc.orgrsc.org The tolerance for a vast range of functional groups and the scalability of this method make it a promising green alternative for the synthesis of diverse sulfonamides. thieme-connect.com While this has been demonstrated for aromatic sulfonamides, the principles of mechanochemical synthesis are continually being expanded to new reaction types.

Oxidative Transformations for Sulfonamide Generation

The formation of the sulfonamide group in structures like this compound can be achieved through various oxidative transformations. These methods often provide alternatives to the classical approach of reacting an amine with a sulfonyl chloride, which can be toxic and unstable. acs.orgnih.gov Modern oxidative strategies frequently utilize more readily available and less hazardous starting materials like thiols and amines. nih.gov

One prominent method is the electrochemical oxidative coupling of thiols and amines. acs.orgnih.gov This environmentally benign process uses electricity to drive the reaction, avoiding the need for chemical oxidants or catalysts. nih.gov The mechanism for this transformation is thought to involve several key steps. Initially, the thiol, such as 2-methylpropane-2-thiol, undergoes anodic oxidation to form the corresponding disulfide (di-tert-butyl disulfide). acs.orgrsc.org Concurrently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178) intermediate. acs.orgnih.gov Subsequent oxidation of the sulfenamide, likely via a sulfinamide intermediate, yields the final sulfonamide product. rsc.org This direct coupling of commodity chemicals represents an efficient pathway to sulfonamides. acs.orgnih.gov

Another oxidative approach involves the conversion of thiols to sulfonyl chlorides through oxidative chlorination, using reagents like trichloroisocyanuric acid (TCCA), which can then react with an amine in a one-pot procedure. rsc.org Additionally, sulfinamides can serve as direct precursors to sulfonamides via oxidation, for instance, using N-chlorosuccinimide. nih.gov Other catalytic systems, such as those employing iodine with an oxidant or manganese dioxide nanoparticles under an oxygen atmosphere, have also been developed for the direct oxidative coupling of thiols with ammonia (B1221849) or amines to form the sulfonamide bond. rsc.org

Stereoselective Synthesis and Chiral Auxiliary Applications

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant to its precursors, most notably the chiral sulfinamide, tert-butanesulfinamide (2-methylpropane-2-sulfinamide). This compound, often referred to as Ellman's auxiliary, is a cornerstone of asymmetric synthesis, acting as a versatile chiral ammonia equivalent. wikipedia.orgscispace.com Its utility stems from its ability to be prepared in high enantiopurity and to direct the stereochemical outcome of subsequent reactions. scispace.comwikipedia.org

Enantioselective Synthesis of this compound and its Precursors

The enantioselective synthesis of precursors is critical for applications in asymmetric chemistry. The most practical and widely adopted method for producing enantiopure tert-butanesulfinamide begins with the inexpensive starting material, di-tert-butyl disulfide. scispace.comorgsyn.org

The key step is the catalytic asymmetric oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate. This is achieved using a chiral catalyst system, typically composed of a vanadium source like vanadyl bis-acetylacetonate and a chiral ligand. wikipedia.orgorgsyn.org The ligand is often derived from the condensation of an optically pure amino alcohol, such as cis-1-amino-2-indanol, with salicylaldehyde (B1680747) derivatives. wikipedia.orgscispace.com The subsequent step involves the cleavage of the disulfide bond in the thiosulfinate intermediate with a nucleophile like lithium amide, which proceeds with complete inversion of the configuration at the sulfur atom to yield the desired enantiomer of tert-butanesulfinamide. scispace.com A final crystallization step typically affords the enantiomerically pure product. scispace.com An alternative approach for the asymmetric synthesis of sulfinamides utilizes (-)-quinine as a recyclable chiral auxiliary, which has been shown to produce a variety of chiral sulfinamides in high yields and excellent enantioselectivity. nih.gov

Table 1: Key Reagents in the Enantioselective Synthesis of tert-Butanesulfinamide

| Role | Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | Di-tert-butyl disulfide | Inexpensive sulfur source. | wikipedia.orgscispace.com |

| Catalyst | Vanadyl bis-acetylacetonate | Metal source for the oxidation catalyst. | orgsyn.org |

| Chiral Ligand | Product of cis-1-amino-2-indanol and salicylaldehyde | Induces enantioselectivity in the oxidation step. | wikipedia.orgscispace.com |

| Oxidant | Hydrogen Peroxide | The oxidizing agent for the disulfide. | orgsyn.org |

Diastereoselective Control in Sulfonamide Bond Formation

Diastereoselective control is a fundamental concept in stereoselective synthesis where a chiral center in a molecule influences the creation of a new stereocenter. In the context of sulfonamide chemistry, this is powerfully demonstrated not in the formation of the sulfonamide bond itself, but in reactions utilizing chiral sulfinamide precursors. The condensation of enantiopure tert-butanesulfinamide with aldehydes or ketones produces N-tert-butanesulfinyl imines. scispace.com

These sulfinyl imines are key intermediates where the chiral tert-butanesulfinyl group exerts powerful diastereoselective control over additions to the imine C=N bond. wikipedia.orgscispace.com When a nucleophile, such as a Grignard or organolithium reagent, adds to the imine, the bulky and stereoelectronically defined sulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face. wikipedia.orgresearchgate.net This process leads to the formation of a new stereocenter with a high degree of diastereoselectivity, resulting in a highly enantioenriched sulfinamide product. scispace.com The predictability of this facial bias makes it a robust method for creating specific stereoisomers. researchgate.net

Role of Chiral Sulfonamide Auxiliaries in Asymmetric Induction

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org The chiral precursor to this compound, tert-butanesulfinamide, is one of the most versatile and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgscispace.com

Its primary role is in the asymmetric synthesis of chiral amines. scispace.com The process, as outlined previously, involves two main stages:

Formation of N-tert-Butanesulfinyl Imines : Enantiopure tert-butanesulfinamide is condensed with a non-chiral aldehyde or ketone. This reaction is typically high-yielding and attaches the chiral auxiliary to the substrate. scispace.com

Diastereoselective Nucleophilic Addition : A nucleophile is added to the sulfinyl imine. The chiral auxiliary directs the approach of the nucleophile, leading to a highly diastereoselective carbon-carbon or carbon-hydrogen bond formation. wikipedia.orgscispace.com

After the nucleophilic addition, the auxiliary's role is complete. It can be easily cleaved from the newly synthesized chiral amine, typically by treatment with acid, without affecting the newly created stereocenter. scispace.com The auxiliary can often be recovered and reused, adding to the efficiency of the process. wikipedia.org This methodology provides access to a vast array of valuable, highly enantioenriched compounds. scispace.com

Table 2: Applications of tert-Butanesulfinamide as a Chiral Auxiliary

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Aldehyde | Grignard Reagents | α-Branched Chiral Primary Amines | wikipedia.orgscispace.com |

| Ketone | Organolithium Reagents | α,α-Dibranched Chiral Amines | scispace.com |

| Aldehyde | Enolates | Chiral β-Amino Acids | wikipedia.org |

| Aldehyde | Reformatsky Reagents | Chiral β-Amino Esters | scispace.com |

Reactivity and Mechanistic Investigations of N,2 Dimethylpropane 2 Sulfonamide

Nucleophilic Behavior of the Sulfonamide Nitrogen

The nitrogen atom in N,2-dimethylpropane-2-sulfonamide, while generally considered weakly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group, can exhibit nucleophilic character under specific conditions. The acidity of the N-H proton allows for deprotonation by a suitable base, generating a sulfonamidate anion. This anion is a more potent nucleophile and can participate in various bond-forming reactions.

Bimolecular nucleophilic substitution (SN2) reactions directly at the amide nitrogen are typically challenging. youtube.com However, the nucleophilicity of the deprotonated nitrogen is fundamental to its role as a directing group in various metal-catalyzed reactions. The anionic nitrogen can coordinate to a metal center, initiating catalytic cycles for C-H activation.

Furthermore, activating agents can be employed to enhance the reactivity of the sulfonamide nitrogen. For instance, the use of Pyry-BF4 can activate primary sulfonamides, enabling subsequent reactions that would otherwise be unfeasible. nih.gov This strategy effectively transforms the poorly nucleophilic NH group into a reactive handle for synthesizing more complex sulfonamide derivatives.

Electrophilic Transformations at the Sulfur Center

While the sulfonamide nitrogen can act as a nucleophile, the sulfur atom is an electrophilic center. The S(VI) center is electron-deficient due to the attached oxygen and nitrogen atoms. Nucleophilic attack on this sulfur atom is a key step in the cleavage of the sulfur-nitrogen bond. nih.gov This reactivity is analogous to nucleophilic acyl substitution, where the sulfuryl group (R-SO₂) behaves similarly to a carbonyl group. youtube.com

The electrophilicity of the sulfur is significantly enhanced in related compounds like sulfonyl chlorides, which are powerful electrophiles used to synthesize sulfonamides. youtube.comnih.gov In this compound itself, the S-N bond is robust. However, cleavage can be induced under certain conditions, such as with strong acids or reducing agents. acs.orgchemrxiv.org Under acidic conditions, protonation of the nitrogen atom makes the amine moiety a better leaving group, facilitating nucleophilic attack at the sulfur center. nih.gov This can lead to hydrolysis, regenerating the corresponding amine and a sulfonic acid derivative.

Mechanistic studies of nucleophilic substitution at a sulfonyl sulfur center suggest that the reactions can proceed through either a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a hypervalent sulfurane intermediate. nih.govresearchgate.net

Directed C-H Functionalization Utilizing the Sulfonamide Moiety

The sulfonamide group is a highly effective directing group for the functionalization of otherwise unreactive C-H bonds, a strategy that offers a powerful and atom-economical approach to molecular synthesis. nih.govwikipedia.org This capability has been exploited in a wide array of transformations, including arylations, olefinations, and alkylations, using various transition metal catalysts.

Rhodium(III) and Cobalt(III) catalysts have been successfully used to direct the C-H activation of aryl sulfonamides for intermolecular annulation reactions with partners like allenes and alkynes. acs.orgnih.gov These methods provide convergent pathways to biologically relevant heterocyclic scaffolds. The sulfonamide group's ability to coordinate to the metal center is crucial for bringing the catalyst into proximity with the target C-H bond, enabling its cleavage and subsequent functionalization.

| Catalyst System | Reaction Type | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|

| Rh(III) | Annulation | Alkynes | Forms sultam derivatives via C-H/N-H annulation. | nih.gov |

| Co(III) | Annulation | Allenes | Highly regioselective intermolecular heteroannulation. | acs.org |

| Pd(II) | Arylation | Iodobenzenesulfonamides | Bidentate directing group-assisted cross-coupling. | youtube.com |

| Photocatalyst (Acr+-Mes-ClO4-) / Co | Heteroarylation | Heteroarenes | Remote C(sp3)-H functionalization via HAT. | nih.gov |

A critical aspect of directed C-H functionalization is controlling the regioselectivity of the reaction. When N-aryl-2-methylpropane-2-sulfonamides are used, the activation typically occurs at the ortho C-H bond of the aryl ring due to the formation of a stable five- or six-membered cyclometalated intermediate. acs.orgyoutube.com

Interestingly, the regioselectivity can be switched in molecules containing multiple potential directing groups. For aryl sulfonamides that also contain a strongly coordinating N-heterocycle, the site of C-H carbenoid functionalization can be elegantly controlled. dermnetnz.org By changing the solvent polarity or the concentration of additives, the activation can be selectively directed to the ortho-position relative to either the sulfonamide or the N-heterocycle. youtube.comdermnetnz.org

In aliphatic systems, where multiple C(sp³)-H bonds exist, regioselectivity is often achieved through a radical relay mechanism involving 1,5-hydrogen atom transfer (HAT). nih.gov An N-centered radical, generated from the sulfonamide, abstracts a hydrogen atom from the δ-position of the alkyl chain, creating a carbon-centered radical that can then be trapped by a coupling partner. This approach allows for the selective functionalization of remote, unactivated C-H bonds. nih.govacs.org

The mechanisms underpinning these C-H functionalization reactions have been the subject of detailed investigation. For transition metal-catalyzed processes, a common pathway involves the initial coordination of the sulfonamide's nitrogen atom to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step, forming a key cyclometalated intermediate. nih.gov This intermediate then reacts with the coupling partner (e.g., an alkyne or allene) via migratory insertion, and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst. iupac.org

In contrast, photocatalytic approaches operate through a different mechanism. nih.gov Here, a photocatalyst, upon excitation by light, oxidizes the sulfonamide to a nitrogen radical cation. Subsequent deprotonation, often facilitated by a weak base, yields a neutral N-centered radical. This radical then initiates a 1,5-HAT process to transfer the radical center to a remote carbon atom, which is then functionalized. This entire process often operates via a proton-coupled electron transfer (PCET) pathway.

Redox Chemistry of this compound Derivatives

The sulfonamide moiety can participate in various redox reactions. The nitrogen atom can be oxidized, and the sulfur-nitrogen bond can be cleaved under reductive conditions. The specific pathway depends on the reagents and conditions employed.

Reductive cleavage of the N-S bond in secondary sulfonamides is a known transformation, often requiring harsh conditions but milder methods are being developed. chemrxiv.org This reaction is valuable as it effectively serves as a deprotection strategy, liberating the free amine and a sulfinate. Conversely, the C-N bond can also be cleaved under specific oxidizing electrochemical conditions. acs.org

The oxidation of this compound derivatives can proceed through several pathways. As discussed, photocatalytic oxidation can generate N-centered radicals, which are key intermediates in C-H functionalization reactions. nih.gov This process involves a single electron transfer from the neutral sulfonamide.

Electrochemical methods also provide a route to oxidize sulfonamides. researchgate.net Controlled potential electrolysis can be used to generate reactive intermediates. Depending on the conditions, oxidation can lead to different products. For example, the oxidation of sulfonamides can potentially lead to the formation of N-sulfonylimines. acs.org The redox chemistry is complex and can be influenced by factors such as the solvent, electrolyte, and electrode material.

Reductive Conversion Strategies

The reductive cleavage of the nitrogen-sulfur (N-S) bond in sulfonamides is a significant transformation in organic synthesis, allowing for the removal of the sulfonyl group or the conversion of sulfonamides into other functional groups. For secondary sulfonamides like this compound, this cleavage provides access to the corresponding amine and a sulfinate, which can be valuable synthetic intermediates. semanticscholar.orgchemrxiv.orgnih.gov

A notable strategy for the reductive cleavage of secondary sulfonamides involves a mild, two-step process that generates sulfinates and amines. semanticscholar.org This method is particularly valued for its application in late-stage functionalization of complex molecules. chemrxiv.orgnih.gov The process is chemoselective for secondary sulfonamides due to the presence of an acidic N-H bond. semanticscholar.org

The initial step involves the reaction of the sulfonamide with tris(dimethylamino)phosphine and an additive like ethyl benzoylformate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). semanticscholar.org This is followed by a base-mediated elimination/fragmentation reaction, often using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or t-butyl tetramethylguanidine (BTMG), to yield the sulfinate and an imine. The net transformation is a two-electron reduction of the N-S bond. semanticscholar.org The resulting imine can be subsequently hydrolyzed to furnish the primary amine. semanticscholar.org

Another approach to the reductive cleavage of sulfonamides utilizes neutral organic super-electron-donor (S.E.D.) reagents. nih.gov These powerful reducing agents can cleave the N-S bond under neutral conditions.

The table below summarizes a key reductive cleavage strategy applicable to secondary sulfonamides.

Table 1: Reductive Cleavage of Secondary Sulfonamides

| Step | Reagents and Conditions | Products | Reference |

|---|---|---|---|

| 1. Adduct Formation | Tris(dimethylamino)phosphine, Ethyl benzoylformate, Anhydrous THF, Ambient temperature, 30 min | N-sulfonyl phenylglycine intermediate | semanticscholar.org |

Rearrangement Reactions and Their Mechanistic Insights

While specific rearrangement reactions of this compound are not extensively documented, the reactivity of related sulfonamide structures provides insight into potential rearrangement pathways. One such pathway involves the rearrangement of condensation products.

For instance, studies on the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) have revealed an irreversible rearrangement of the initial condensation intermediate. mdpi.com This process is characterized by a 1,2-hydride shift, leading to the formation of a more stable product. mdpi.com The proposed mechanism suggests that the initial diol intermediate is unstable under the reaction conditions and readily undergoes transposition. mdpi.com

Although this example involves a different sulfonamide, it highlights a potential rearrangement pathway that could be relevant to derivatives of this compound, particularly if they are subjected to condensation reactions with aldehydes or ketones under acidic conditions. The bulky tert-butyl group in this compound could influence the stability of intermediates and the propensity for such rearrangements.

Another type of rearrangement observed in sulfonamide derivatives is the alkali-mediated rearrangement of N-acylsulfonamides. For example, N-acetoacetyl-p-methylsulfonylbenzenesulfonamide undergoes rearrangement in the presence of alkali. nih.gov While the specific mechanism was not detailed in the abstract, it points to the reactivity of the sulfonamide nitrogen and adjacent carbonyl groups under basic conditions.

Mechanistic investigations into other types of molecular rearrangements, such as the phospha-Brook rearrangement mediated by n-butyllithium, have highlighted the role of metal ions in stabilizing cyclic transition states. rsc.org While not directly a sulfonamide rearrangement, these studies provide a framework for understanding how reagents can facilitate complex bond reorganizations.

Further research is required to specifically explore the rearrangement reactions of this compound and to elucidate the precise mechanistic pathways involved.

Derivatives, Analogues, and Chemical Modifications

N-Functionalization of N,2-Dimethylpropane-2-sulfonamide

The nitrogen atom of the sulfonamide group is a primary site for introducing a wide array of functional groups, significantly altering the molecule's chemical properties. The presence of the acidic N-H proton facilitates deprotonation, creating a potent nucleophile for subsequent reactions.

The substitution of the hydrogen atom on the sulfonamide nitrogen with alkyl or aryl groups is a fundamental modification.

N-Alkylation can be achieved through several synthetic routes. A common method involves the deprotonation of the sulfonamide with a suitable base, such as lithium hydride (LiH) or potassium carbonate, followed by nucleophilic attack on an alkyl halide. nih.govresearchgate.net This generates the N-alkylated product. An alternative, modern approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst, such as manganese or ruthenium complexes. acs.orgnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction by the metal hydride species to yield the N-alkylated sulfonamide. acs.org

N-Arylation introduces an aromatic ring onto the sulfonamide nitrogen. A general and mild method for this transformation is the copper-acetate-mediated coupling of the sulfonamide with an arylboronic acid. nih.gov This reaction, a variant of the Chan-Lam coupling, is typically performed at room temperature in the presence of a base like triethylamine (B128534) and can be adapted for solid-phase synthesis. nih.gov

Table 1: N-Alkylation and N-Arylation Strategies for Sulfonamides

| Transformation | Reagents | Methodology | Key Features |

|---|

Further functionalization of the nitrogen can lead to the formation of carbamate (B1207046) and urea (B33335) derivatives.

N-Substituted Ureas: The synthesis of N-tert-butylsulfonyl ureas can be achieved by reacting the this compound with an isocyanate (R-N=C=O). This reaction typically involves the deprotonation of the sulfonamide to enhance its nucleophilicity, followed by addition across the carbon-nitrogen double bond of the isocyanate. wikipedia.orgorganic-chemistry.org This approach allows for the synthesis of a diverse range of unsymmetrical ureas. organic-chemistry.org

N-Substituted Carbamates: Analogously, N-tert-butylsulfonyl carbamate derivatives can be synthesized. The reaction of the sulfonamide anion with a chloroformate ester (R-O-C(O)-Cl) would result in the formation of a carbamate-like linkage attached to the sulfonyl group. Carbamates are a well-established class of compounds, and their synthesis from amines is a standard transformation. nih.gov

Table 2: Synthesis of Urea and Carbamate Derivatives

| Target Derivative | Reactant | General Reaction |

|---|---|---|

| N-Substituted Urea | Isocyanate (R-NCO) | R'SO₂NHR'' + R-NCO → R'SO₂N(R'')C(O)NHR |

| N-Substituted Carbamate | Chloroformate (R-OCOCl) | R'SO₂NHR'' + R-OCOCl → R'SO₂N(R'')C(O)OR |

The sulfonamide nitrogen can react with electrophiles, most notably halogenating agents. N-Halosulfonamides are valuable synthetic intermediates. The reaction of this compound with reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an appropriate solvent would yield the corresponding N-chloro- or N-bromo-N,2-dimethylpropane-2-sulfonamide. These compounds can serve as sources of electrophilic halogens or as precursors for other nitrogen-centered functionalities.

Structural Diversification of the Alkyl Backbone

Modifying the tert-butyl group of this compound presents a significant chemical challenge due to the steric hindrance and lack of reactive sites on the saturated alkyl chain. Direct functionalization is generally not a viable strategy.

Structural diversification of the alkyl portion is most effectively achieved by employing alternative starting materials rather than attempting to modify the pre-formed tert-butyl group. Synthesis would begin with an alkane sulfonyl chloride that already contains the desired functional group or a precursor to it. For instance, using a sulfonyl chloride with a terminal double bond would allow for the introduction of heteroatoms via reactions such as dihydroxylation (to introduce two hydroxyl groups) or epoxidation followed by ring-opening.

The creation of cyclic analogues also relies on the use of appropriately functionalized starting materials. An intramolecular cyclization pathway requires an alkyl backbone containing at least two reactive functional groups. For example, a derivative of this compound could be synthesized from a sulfonyl chloride bearing a long chain with a terminal leaving group and a nucleophilic site. This would enable an intramolecular substitution reaction to form a heterocyclic ring. Modern synthetic methods, such as palladium-catalyzed intramolecular cyclizations, offer sophisticated routes to complex ring systems but require specific functionalities like alkenes or alkynes within the molecule's backbone. nih.govchemrxiv.org Therefore, such cyclization pathways would necessitate a de novo synthesis of a suitably functionalized sulfonamide precursor.

Transformations to Related Sulfur-Containing Functional Groups

The sulfur(VI) center of this compound is highly oxidized, and its transformation into other sulfur functional groups typically involves nucleophilic substitution at the sulfur atom, often preceded by activation of the nitrogen or oxygen atoms.

The conversion of a sulfonamide to a sulfonyl halide represents a key transformation, turning a relatively unreactive group into a highly versatile electrophilic intermediate. The subsequent conversion to a sulfinate, however, involves a reduction of the sulfur center, which follows a different synthetic pathway.

Sulfonyl Halides

Primary sulfonamides, such as the parent compound tert-butylsulfonamide (B1227323), can be directly converted into their corresponding sulfonyl chlorides. This transformation is significant because sulfonyl chlorides are powerful electrophiles that serve as precursors to a wide array of other functional groups, including sulfonamides and sulfonate esters. nih.govwikipedia.org

A noteworthy method for this conversion involves the activation of the primary sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄). nih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group, facilitating the formation of a sulfonyl chloride under mild conditions. nih.gov The process is highly selective for the primary sulfonamide group and tolerates a variety of other sensitive functionalities, making it suitable for late-stage functionalization in complex molecule synthesis. nih.gov The reaction proceeds by nucleophilic attack of the sulfonamide nitrogen onto the pyrylium salt, forming a pyridinium (B92312) intermediate. This intermediate then readily undergoes substitution with a chloride source to yield the desired sulfonyl chloride.

| Substrate | Reagent | Product | Yield | Reference |

| Primary Sulfonamide (General) | 1. Pyry-BF₄2. Chloride Source | Sulfonyl Chloride | High | nih.gov |

| N-Protected Sulfonamide | Deoxychlorination Reagent | Sulfonimidoyl Chloride | - | researchgate.net |

This table summarizes general methods for the conversion of sulfonamides to sulfonyl chlorides and related species.

Sulfinates

The direct conversion of this compound to a sulfinate is not a commonly reported transformation. This process would require the reduction of the S(VI) center to S(IV), which is synthetically challenging to achieve directly from the stable sulfonamide group. More conventional routes to sulfinates involve the oxidation of thiols or the reaction of Grignard reagents with sulfur dioxide. Alternatively, sulfonyl chlorides can be reduced to sulfinate salts using reagents like sodium sulfite. wikipedia.org Therefore, a two-step sequence involving the conversion of the sulfonamide to a sulfonyl chloride, followed by reduction, could theoretically yield a sulfinate.

Sulfonimidamides and sulfoximines are aza-analogues of sulfonamides and sulfones, respectively, where one or more oxygen atoms are replaced by a nitrogen-containing group. These functional groups are of growing interest in medicinal chemistry as they can act as bioisosteres, offering different physicochemical properties such as basicity and hydrogen bonding capabilities. morressier.com

Sulfonimidamides

A direct and convenient route for the synthesis of sulfonimidamides from primary sulfonamides has been developed. researchgate.net The method involves a one-pot transformation where the sulfonamide is first converted into a sulfonimidoyl chloride intermediate in situ. This is typically achieved through deoxychlorination. researchgate.net The reactive sulfonimidoyl chloride is then immediately treated with a primary or secondary amine to produce the corresponding sulfonimidamide. researchgate.net This approach avoids the isolation of the often unstable sulfonimidoyl chloride intermediate and provides a safe and accessible pathway to a diverse range of sulfonimidamide products. researchgate.net When a bulky sulfonamide, such as tert-butylsulfonylamide sodium salt, was used in a related reaction to form a sulfonimidamide, the yield was moderate (50%), indicating that steric hindrance from the tert-butyl group can impact reaction efficiency. nih.gov

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| Sulfonamide | 1. Deoxychlorination Agent2. Amine | Sulfonimidoyl Chloride | Sulfonimidamide | Good | researchgate.net |

| p-Tolylsulfinamide | 1. NCS2. tert-Butylsulfonylamide sodium salt | p-Tolylsulfonimidoyl Chloride | N-(tert-Butylsulfonyl)-p-toluenesulfonimidamide | 50% | nih.gov |

This table illustrates methods for synthesizing sulfonimidamides from sulfonamides or related precursors.

Sulfoximines

The direct synthesis of sulfoximines from sulfonamides like this compound is not a standard synthetic transformation. The preparation of sulfoximines typically starts from sulfur compounds in a lower oxidation state, most commonly sulfides or sulfoxides. morressier.comorgsyn.orgorganic-chemistry.org For example, a prevalent method involves the imination of sulfoxides. organic-chemistry.org In some specialized reactions, a sulfonamide derivative can be used as the nitrogen source for the imination of a sulfoxide (B87167), but in these cases, the sulfonamide itself is not the substrate being converted into a sulfoximine. sigmaaldrich.com A general and metal-free protocol for synthesizing NH-sulfoximines involves the direct, one-pot NH and O transfer to sulfides, using reagents like ammonium (B1175870) carbamate and (diacetoxyiodo)benzene. orgsyn.orgrsc.org This highlights that accessing sulfoximines from sulfonamides would likely require a multi-step process involving a challenging reduction of the sulfonamide to a sulfide (B99878) or sulfoxide prior to imination.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Stereochemical and Complex Structural Assignments

High-Resolution NMR spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms in N,2-dimethylpropane-2-sulfonamide. Both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of methyl groups present.

tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group would appear as a sharp singlet. Its chemical shift would be in the typical upfield alkane region.

N-Methyl Group (-NHCH₃): The three protons of the methyl group attached to the nitrogen would also produce a singlet, but its chemical shift would be further downfield compared to the tert-butyl protons due to the deshielding effect of the adjacent nitrogen and sulfonyl group. The integration of these peaks would show a 9:3 (or 3:1) ratio, confirming the proton count of the respective groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing four distinct signals:

One signal for the three equivalent methyl carbons of the tert-butyl group.

One signal for the quaternary carbon of the tert-butyl group.

One signal for the N-methyl carbon.

One signal for the sulfonyl carbon, which would be the most downfield.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would not be informative for this specific molecule due to the lack of proton-proton coupling between the isolated methyl groups. However, techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity across the sulfonamide bond. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the sulfonyl carbon, and between the tert-butyl protons and the central quaternary carbon. In studies of related complex heterocyclic structures, NOE (Nuclear Overhauser Effect) experiments are crucial for determining stereochemistry and the spatial proximity of protons. ipb.ptresearchgate.netmdpi.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| ¹H | -NHCH₃ | ~2.7 | Singlet | 3H |

| ¹³C | -C(CH₃)₃ | ~25-30 | Quartet (in coupled spectrum) | - |

| ¹³C | -C(CH₃)₃ | ~55-60 | Singlet (in coupled spectrum) | - |

| ¹³C | -NHCH₃ | ~30-35 | Quartet (in coupled spectrum) | - |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe molecular conformations by detecting the vibrations of chemical bonds.

FT-IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the sulfonyl and alkyl groups.

S=O Stretching: The most characteristic peaks for a sulfonamide are the asymmetric and symmetric stretching vibrations of the SO₂ group, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

S-N Stretching: The S-N bond stretch is expected to appear in the 950-860 cm⁻¹ range. researchgate.net

C-H Stretching and Bending: Strong absorptions from the C-H stretching of the methyl groups would be observed around 2975-2845 cm⁻¹. docbrown.info C-H bending vibrations for the tert-butyl group would also be present around 1470-1370 cm⁻¹. docbrown.info

SO₂ Scissoring: The sulfonamide group also exhibits scissoring vibrations in the 600-520 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar SO₂ group vibrations are strong in the IR spectrum, the symmetric vibrations and the non-polar C-C skeletal vibrations of the tert-butyl group would be prominent in the Raman spectrum. Conformational studies of related molecules have utilized Raman spectroscopy to investigate equilibria between different conformers in solution. nih.gov Time-resolved surface-enhanced Raman spectroscopy (SERS) has even been used to monitor dynamic intermediates in reactions involving related functional groups. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃) | 2975 - 2845 | Strong |

| S=O Asymmetric Stretch | Sulfonyl (SO₂) | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | Sulfonyl (SO₂) | 1160 - 1140 | Strong |

| C-H Bend | Alkyl (CH₃) | 1470 - 1370 | Medium |

| S-N Stretch | Sulfonamide | 950 - 860 | Medium |

| SO₂ Scissoring | Sulfonamide | 600 - 520 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. nih.govuchicago.edu This data would reveal the preferred conformation of the molecule in the crystal lattice.

Furthermore, this technique elucidates the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. In related sulfonamide structures, hydrogen bonding involving the sulfonamide N-H proton and the sulfonyl oxygen atoms is a common and critical packing motif. nih.gov For this compound, the N-H group can act as a hydrogen bond donor, while the two sulfonyl oxygens can act as acceptors, potentially leading to the formation of dimeric structures or extended chains in the crystal lattice. Analysis of the crystal structure of related 2,2-dimethylpropane derivatives has provided insights into their packing and conformational preferences. mdpi.comresearchgate.netresearchgate.net

Advanced Mass Spectrometry for Precise Molecular Structure and Fragmentation Pattern Analysis of Derivatives

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are essential for confirming the molecular weight and probing the fragmentation pathways of the molecule.

For this compound (C₅H₁₃NO₂S), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact mass. The fragmentation pattern upon collision-induced dissociation (CID) is highly characteristic of the structure. For sulfonamides, common fragmentation pathways include:

Cleavage of the S-N bond: This is a very common fragmentation for sulfonamides, which would lead to characteristic fragment ions. researchgate.net

Loss of SO₂: A rearrangement followed by the neutral loss of sulfur dioxide (SO₂) is another well-documented pathway for many sulfonamides, often promoted by specific substituents. nih.gov

Loss of a methyl group: Cleavage of a methyl radical from the tert-butyl group is a characteristic fragmentation for neopentane-like structures, leading to a stable tertiary carbocation. docbrown.info The base peak in the mass spectrum of 2,2-dimethylpropane is often m/z 57, corresponding to the [C(CH₃)₃]⁺ ion. docbrown.info

Analysis of these fragmentation patterns allows for detailed structural confirmation and can be used to distinguish between isomers. nih.govpearson.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152.07 | [C₅H₁₄NO₂S]⁺ | Protonated Molecule [M+H]⁺ |

| 136 | [C₄H₁₀NO₂S]⁺ | Loss of CH₃ radical |

| 92 | [C₅H₁₄N]⁺ | Loss of SO₂ from [M+H]⁺ (rearrangement) |

| 57 | [C(CH₃)₃]⁺ | Cleavage of S-C bond |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for analyzing chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. spark904.nl They are essential for determining the enantiomeric purity of a sample and for assigning the absolute configuration of its stereocenters. mdpi.comnih.gov

However, the parent molecule this compound is achiral; it does not possess any stereocenters and does not have a non-superimposable mirror image. Therefore, it will not exhibit a signal in CD or VCD spectroscopy. These techniques would become relevant only if the molecule were modified to introduce a chiral center, for example, by substitution on the N-methyl group or the tert-butyl group with a chiral moiety. In such a case, chiroptical methods would be indispensable for characterizing the resulting enantiomers or diastereomers. spark904.nlmdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization, Electronic Structure Analysis, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net For N,2-dimethylpropane-2-sulfonamide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to determine its most stable three-dimensional arrangement. nih.gov This process, known as geometry optimization, finds the conformation with the lowest electronic energy by calculating the forces on each atom and adjusting their positions until those forces are minimized.

The optimized geometry provides key structural parameters. For sulfonamides, particular attention is given to the geometry around the sulfur atom and the orientation of the substituent groups.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| S-N Bond Length | ~1.65 Å | The length of the bond between the sulfur and nitrogen atoms. |

| S=O Bond Length | ~1.45 Å | The length of the double bonds between sulfur and oxygen. |

| C-S Bond Length | ~1.80 Å | The length of the bond between the tert-butyl carbon and sulfur. |

| O-S-O Bond Angle | ~120° | The angle formed by the two oxygen atoms and the central sulfur atom. |

| C-S-N Bond Angle | ~107° | The angle describing the arrangement of the carbon, sulfur, and nitrogen atoms. |

Note: These values are illustrative and based on typical findings for related sulfonamide structures in computational studies.

Electronic structure analysis through DFT provides insights into the charge distribution within the molecule. The calculation of the Molecular Electrostatic Potential (MEP) is particularly useful. mdpi.comresearchgate.net The MEP map visualizes the electron density, highlighting regions that are electron-rich (negative potential), typically around the electronegative oxygen atoms of the sulfonyl group, and regions that are electron-poor (positive potential), often found near the amide hydrogen atom. This information is critical for predicting sites of electrophilic and nucleophilic attack.

Furthermore, DFT is used to predict spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These theoretical spectra are invaluable for interpreting experimental data. For instance, the characteristic symmetric and asymmetric stretching vibrations of the SO2 group in sulfonamides are readily identifiable in calculated spectra. nih.gov

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including those involving the formation or modification of this compound. boisestate.edu By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along this pathway and represents the kinetic barrier to the reaction.

For example, the synthesis of this compound, likely proceeding through the reaction of 2-methylpropane-2-sulfonyl chloride with methylamine, can be modeled. Computational methods can map the reaction coordinate, tracking the changes in energy as the N-S bond forms and the chlorine atom departs. The geometry of the transition state can be optimized, and its vibrational frequencies calculated to confirm it is a true saddle point on the energy surface (characterized by one imaginary frequency). boisestate.edu The energy difference between the reactants and the transition state yields the activation energy (Ea), a crucial parameter for understanding the reaction rate.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. wpmucdn.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net

For this compound, the energies and spatial distributions of these orbitals can be calculated using DFT. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of the molecule. researchgate.net A small HOMO-LUMO gap generally implies high polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | ~ -7.5 eV | Electron-donating capability. In sulfonamides, this orbital often has significant contribution from the nitrogen lone pair and oxygen atoms. |

| LUMO | ~ +1.0 eV | Electron-accepting capability. This orbital is typically localized around the sulfonyl group, particularly the S-C antibonding region. |

| HOMO-LUMO Gap | ~ 8.5 eV | An indicator of chemical stability and reactivity. |

Note: These energy values are illustrative examples based on DFT calculations for similar small organic molecules.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. By simulating the molecule, often in a solvent like water, it is possible to observe rotations around single bonds (e.g., the C-S and S-N bonds) and identify the most populated conformations and the energy barriers between them.

MD simulations are also essential for studying intermolecular interactions. mdpi.com For example, a simulation of this compound in water would reveal the specific hydrogen bonding patterns between the sulfonamide's oxygen atoms (as hydrogen bond acceptors) and the amide hydrogen (as a hydrogen bond donor) with surrounding water molecules. researchgate.net These non-covalent interactions are crucial for understanding the compound's solubility and how it interacts with other molecules in a biological or chemical system. mdpi.commdpi.com

Cheminformatics and Computational Design for Exploring Chemical Space

Cheminformatics applies computational and informational techniques to solve problems in chemistry. The structure of this compound can serve as a scaffold or starting point for the computational design of new molecules with desired properties. mdpi.com Large virtual libraries of related compounds can be generated by systematically modifying the substituents on the sulfonamide core.

Using quantitative structure-activity relationship (QSAR) models and other computational screening techniques, these virtual libraries can be rapidly assessed for properties such as predicted biological activity, solubility, or toxicity. This in silico approach allows for the efficient exploration of a vast "chemical space" to identify promising new candidates for synthesis and experimental testing. mdpi.com This strategy accelerates the discovery process in fields like drug development and materials science by focusing laboratory efforts on the most promising compounds.

The Role of this compound in Modern Organic Synthesis

This compound, a member of the sulfonamide class of organic compounds, serves as a versatile reagent and building block in synthetic chemistry. Characterized by a sterically demanding tert-butyl group attached to the sulfur atom and a methyl group on the nitrogen, its structure influences its reactivity and applications. While research often highlights the broader class of tert-butylsulfonamides, the specific utility of this N-methylated derivative can be understood through the established chemistry of its structural analogs. Its applications span from directing complex metal-catalyzed reactions to serving as a foundational piece for constructing intricate molecular architectures.

Applications As a Chemical Reagent or Intermediate in Organic Synthesis

The utility of N,2-dimethylpropane-2-sulfonamide and its related structures is significant in the field of organic synthesis, where the sulfonamide functional group provides a unique combination of stability, reactivity, and directing capabilities.

While this compound itself is achiral, the closely related chiral, non-racemic N-tert-butylsulfinamides (Ellman's auxiliary) are cornerstones of modern asymmetric synthesis. nih.govwikipedia.org These sulfinamides are widely employed as chiral auxiliaries to facilitate the stereoselective synthesis of amines. nih.gov The process typically involves the condensation of an enantiopure tert-butanesulfinamide with an aldehyde or ketone to form an N-tert-butylsulfinyl imine. nih.govresearchgate.net The tert-butylsulfinyl group then acts as a powerful stereodirecting group, controlling the facial selectivity of nucleophilic additions to the imine's C=N bond. nih.govcas.cn This methodology provides reliable access to chiral amines, aziridines, and nitrogen-containing heterocycles with high levels of diastereoselectivity. nih.govnih.gov

The N-methyl group in this compound precludes its direct use as a traditional Ellman-type chiral auxiliary, as it lacks the necessary N-H proton for conversion into a chiral sulfinyl imine. However, the foundational chemistry of the tert-butylsulfinyl group underscores its importance in stereocontrol, and derivatives built from this scaffold are central to the construction of chiral molecules. cas.cnnih.gov

The sulfonamide functional group is an effective participant in metal-catalyzed reactions, including cross-coupling and directed C-H activation. This compound, as a secondary sulfonamide, can undergo N-arylation through palladium-catalyzed cross-coupling reactions with aryl halides and pseudo-halides. This transformation is a powerful method for forming C-N bonds. Research on the coupling of the parent tert-butanesulfinamide shows that ligands such as tBuXPhos, in combination with a palladium source like Pd₂(dba)₃, can effectively catalyze this reaction. organic-chemistry.orgnih.gov The addition of a small amount of water can be crucial for achieving high yields, likely by improving the solubility of the base. organic-chemistry.orgnih.gov These conditions are generally mild and tolerate a range of functional groups, making them broadly applicable. organic-chemistry.org

While specific studies detailing the use of this compound as a directing group in C-H activation are limited, the sulfonamide moiety is a known directing group for the functionalization of otherwise inert C-H bonds. rsc.org This strategy allows for the selective introduction of new functional groups at positions ortho to the directing group, providing an efficient route to highly substituted aromatic compounds. rsc.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Sulfonamides This table illustrates general conditions developed for related sulfinamide/sulfonamide couplings, which are applicable to substrates like this compound.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Pd₂(dba)₃ / tBuXPhos | NaOH | Toluene / 5% H₂O | 90 | Aryl Halides (Br, Cl) | organic-chemistry.orgnih.gov |

| Pd/P(t-Bu)₃ | KF | Dioxane | Room Temp - 100 | Aryl Chlorides, Bromides, Iodides | nih.gov |

The tert-butylsulfonyl group is a valuable building block in multistep synthesis due to its stability and the ability to be cleaved under specific, mild acidic conditions. researchgate.netnih.gov This functionality allows it to serve as a versatile protecting group or a temporary functional handle. For instance, a tert-butylsulfonamide (B1227323) can be introduced into a molecule via a palladium-catalyzed amination reaction. chemicalbook.com After serving its purpose in subsequent synthetic steps, the tert-butylsulfonyl group can be removed to reveal a primary or secondary amine, which can then be used for further transformations, such as the construction of nitrogen-containing heterocycles. researchgate.netresearchgate.net The synthesis of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals, often relies on such building-block strategies. nih.govmerckmillipore.com

Sulfonamide-based structures are recognized as "privileged scaffolds" in medicinal chemistry, as they are present in a wide array of pharmacologically active compounds. merckmillipore.com this compound can serve as a precursor for creating novel and diverse molecular scaffolds. Starting from this relatively simple building block, chemists can employ various synthetic transformations, such as the metal-catalyzed reactions discussed previously, to elaborate the structure. This approach allows for the systematic modification of the molecule to explore chemical space and develop new compounds with potential therapeutic applications. The tert-butyl group provides steric bulk that can influence the conformation and binding properties of the final molecule, while the sulfonamide core provides a stable anchor point for hydrogen bonding and other intermolecular interactions.

The chemistry of sulfonamides is fundamental to the production of various specialty chemicals and agrochemical intermediates. The parent compound, tert-butylsulfonamide, has been identified as an effective nitrogen source for the catalytic aminohydroxylation and aziridination of olefins. nih.gov These reactions convert simple alkenes into more complex and valuable amino alcohols and aziridines, which are important intermediates in the synthesis of fine chemicals and biologically active compounds. nih.govresearchgate.net The N-chloroamine salt of tert-butylsulfonamide, in particular, acts as both the nitrogen source and the terminal oxidant in these processes. nih.gov Given this reactivity, this compound represents a potential precursor for related transformations where a secondary sulfonamide is desired as the final functional group in the target molecule.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the use of sulfonyl chlorides, which can be moisture-sensitive and generate stoichiometric amounts of waste. cbijournal.comtandfonline.com Future research will likely focus on developing greener and more sustainable methods for the synthesis of N,2-dimethylpropane-2-sulfonamide. This includes exploring catalyst-free reactions in aqueous media and the use of alternative solvents to minimize environmental impact. tandfonline.comrsc.orgresearchgate.net

One promising approach is the oxidative chlorination of thiols to sulfonyl chlorides in situ, followed by reaction with an amine in sustainable solvents like water, ethanol, or glycerol. rsc.orgresearchgate.net This method, coupled with a simple filtration workup, presents a practical and eco-friendly strategy. rsc.orgresearchgate.net Another avenue is the mechanochemical synthesis, which is a solvent-free approach that can lead to a more cost-effective and environmentally friendly process. rsc.org

The following table outlines some green and sustainable approaches that could be adapted for the synthesis of this compound:

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Oxidative Chlorination in Sustainable Solvents | Use of oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in water, ethanol, or deep eutectic solvents. rsc.orgresearchgate.net | Avoids hazardous reagents, simplifies workup, and improves the overall environmental footprint of the synthesis. rsc.orgresearchgate.net |

| Catalyst-Free Synthesis in Aqueous Media | Reactions performed in water without the need for a catalyst, often with high yields and selectivities. tandfonline.com | Reduces reliance on potentially toxic and expensive metal catalysts and aligns with the principles of green chemistry. tandfonline.com |

| Mechanosynthesis | Solvent-free, one-pot-double-step procedure using solid reagents. rsc.org | Minimizes waste, reduces energy consumption, and offers a cost-effective and scalable synthetic route. rsc.org |

| Nano-Catalyzed Direct Coupling | Use of recyclable nano-catalysts, such as nano-Ru/Fe3O4, for the direct coupling of sulfonamides and alcohols. acs.org | High selectivity with water as the only byproduct and easy catalyst recovery due to magnetic properties. acs.org |

Exploration of Underexplored Reactivity Profiles of the Sulfonamide Moiety

The sulfonamide functional group is known for its stability and is often used as a key structural motif in medicinal chemistry. cbijournal.comresearchgate.net However, the reactivity of the sulfonamide moiety in this compound, particularly given its steric hindrance, is an area ripe for exploration. The N-H bond can be deprotonated, and the molecule can undergo various acid-base reactions. wikipedia.org

Future research could focus on leveraging the unique electronic and steric properties of this compound to explore novel transformations. This could involve investigating its potential in C-N bond-forming reactions through photosensitized nickel catalysis or exploring its use in the synthesis of cyclic sulfonamides (sultams). wikipedia.orgprinceton.edu Understanding the reactivity of this specific sulfonamide could lead to the development of new synthetic methodologies and the creation of novel molecular architectures.

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. nih.govnih.gov Integrating the synthesis of this compound and its derivatives into automated flow-through processes could significantly accelerate the discovery of new applications. nih.govacs.orgacs.org

Automated platforms can facilitate the rapid optimization of reaction conditions and the generation of libraries of related compounds for high-throughput screening. nih.govacs.orgacs.orgnih.gov For instance, a fully automated flow-through system could be employed for the production of a library of secondary sulfonamides derived from this compound, which could then be screened for various biological activities. nih.govacs.orgacs.org

Advanced Computational Methodologies for Predictive Synthesis and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the electronic structure and reactivity of molecules. nih.govnih.gov Applying advanced computational methodologies to this compound can provide valuable insights into its properties and guide the development of new synthetic strategies.

DFT calculations can be used to:

Predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Elucidate the mechanism of potential reactions. nih.govyildiz.edu.tr

Design novel catalysts for its synthesis with improved efficiency and selectivity. nih.gov

Such computational studies can help to rationalize experimental observations and accelerate the discovery of new reactions and applications for this compound. nih.govmdpi.com

Design of Next-Generation Sulfonamide-Based Chemical Tools and Reagents

The sulfonamide moiety is a versatile functional group that can be incorporated into a variety of chemical tools and reagents. acs.orgnih.govnih.gov Future research could focus on designing and synthesizing novel chemical probes and reagents based on the this compound scaffold.

Given the prevalence of sulfonamides in medicinal chemistry, derivatives of this compound could be developed as:

Fluorescent Probes: For imaging and sensing applications in biological systems. nih.gov

Mechanistic Probes: To study enzyme mechanisms, as has been done with other sulfonamide-containing bisubstrates. nih.gov

Novel Reagents for Organic Synthesis: Leveraging its unique steric and electronic properties for specific chemical transformations. acs.org

The development of such tools could have a significant impact on various fields, from chemical biology to materials science.

Q & A

Q. What are the key synthetic routes and characterization methods for N,2-dimethylpropane-2-sulfonamide?

The synthesis of this compound derivatives typically involves sulfonylation reactions. For example, N-(2-Iodobenzyl)-N,2-dimethylpropane-2-sulfonamide (a related compound) was synthesized via sulfonamide bond formation, followed by purification using column chromatography. Structural confirmation was achieved through -NMR (e.g., δ = 1.41 ppm for tert-butyl protons), -NMR, and HRMS (e.g., [M+H] at m/z 354.0018) . Basic physicochemical properties include a molecular weight of 151.23 g/mol (CHNOS) and CAS number 76699-23-5 .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton and carbon environments (e.g., tert-butyl groups at δ = 1.41 ppm in -NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches near 1300–1100 cm) . X-ray crystallography, though not directly reported for this compound, is a gold standard for resolving ambiguities in related sulfonamides by revealing bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles or proton environments) may arise from conformational flexibility or crystal-packing effects. For instance, in sulfonamide analogs, hydrogen-bonding networks in the solid state can alter apparent geometries compared to solution-state NMR. Cross-validation using computational methods (DFT calculations) and temperature-dependent NMR studies can reconcile such differences .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

Yield optimization hinges on controlling reaction conditions:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.

- Temperature : Maintaining 0–5°C during sulfonamide coupling minimizes side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps . Post-synthesis, purification via recrystallization or flash chromatography improves purity .

Q. How does this compound serve as a building block in drug discovery?

The tert-butyl sulfonamide moiety enhances metabolic stability and solubility in lead compounds. For example, structurally similar sulfonamides are incorporated into kinase inhibitors and antimicrobial agents. The sulfonamide group acts as a hydrogen-bond acceptor, facilitating target binding. Researchers modify the methyl and propane substituents to tune pharmacokinetic properties .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Sulfonamides often exhibit polymorphism due to hydrogen-bonding variability. For crystallization, slow evaporation from dichloromethane/hexane mixtures promotes single-crystal growth. If crystals fail to form, derivatization (e.g., introducing halogen substituents) can enhance lattice stability, as seen in N-(2-chlorophenylsulfonyl) analogs .

Methodological Considerations

- Data Validation : Cross-reference NMR shifts with predicted values (e.g., using ChemDraw or ACD/Labs) to confirm assignments .

- Purity Assurance : Use HPLC with UV detection (λ = 254 nm) to verify >95% purity, critical for biological assays .

- Safety Protocols : Handle sulfonamides in fume hoods due to potential respiratory irritation; use nitrile gloves to prevent dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.